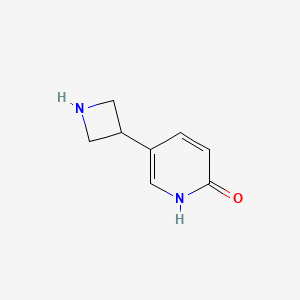
5-(Azetidin-3-yl)pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azetidin-3-yl)pyridin-2-ol is a heterocyclic compound featuring both azetidine and pyridine ringsThe molecular formula of this compound is C8H10N2O, and it has a molecular weight of 150.18 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)pyridin-2-ol typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
5-(Azetidin-3-yl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyridine derivatives.
科学的研究の応用
5-(Azetidin-3-yl)pyridin-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 5-(Azetidin-3-yl)pyridin-2-ol involves its interaction with specific molecular targets. For instance, as a ligand for nicotinic acetylcholine receptors, it binds to these receptors and modulates their activity. This interaction can influence various signaling pathways, potentially leading to therapeutic effects in neurological conditions .
類似化合物との比較
Similar Compounds
Sazetidine-A: 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol is a similar compound that also targets nicotinic acetylcholine receptors.
Azetidine-2-carboxylic acid: Found in nature and used as a building block for various biologically active compounds.
Uniqueness
5-(Azetidin-3-yl)pyridin-2-ol is unique due to its specific structural configuration, which allows it to interact with molecular targets in a distinct manner compared to other similar compounds. Its combination of azetidine and pyridine rings provides a versatile scaffold for further chemical modifications and applications.
生物活性
5-(Azetidin-3-yl)pyridin-2-ol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its interactions with biological targets, pharmacological effects, and potential therapeutic applications.
Structural Characteristics
This compound comprises an azetidine ring and a pyridine moiety with a hydroxyl group. Its molecular formula is C₉H₁₀N₂O, and it has a molecular weight of approximately 150.18 g/mol. The specific arrangement of these structural components contributes to its reactivity and biological activity, making it a valuable scaffold for drug development.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration as a potential treatment for infections.
- Neurological Effects : The compound has shown promise in modulating neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders .
- Anti-inflammatory Properties : There is evidence that this compound may influence pathways related to inflammation, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to bind effectively to various enzymes and receptors. This binding can lead to either inhibition or activation of specific biochemical pathways, which is crucial for its therapeutic potential. The azetidine ring enhances interaction with biological targets, while the hydroxyl group on the pyridine moiety may facilitate hydrogen bonding interactions, further stabilizing these interactions.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole | Contains furan and oxadiazole rings | Exhibits different reactivity due to furan presence |
| 1-(5-Aminopyridin-2-yl)azetidin-3-ol | Similar azetidine core | Potentially different biological activity |
| 5-(Azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | Contains thiophene instead of furan | Variations in electronic properties |
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of related compounds that share structural similarities with this compound:
- Nicotinic Acetylcholine Receptor Ligands : Research has focused on derivatives that demonstrate selective binding to nAChRs. For instance, compounds based on similar scaffolds have shown promising results in treating cognitive disorders such as ADHD and Alzheimer's disease .
- Cytotoxicity Studies : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. Results indicated varying degrees of cytotoxicity, suggesting that modifications to the azetidine or pyridine rings could enhance therapeutic efficacy against specific cancer types .
- Inflammation Modulation : Studies have explored the anti-inflammatory potential of related compounds, highlighting their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also exert similar effects.
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
5-(azetidin-3-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H10N2O/c11-8-2-1-6(5-10-8)7-3-9-4-7/h1-2,5,7,9H,3-4H2,(H,10,11) |
InChIキー |
OLYFROVDFSYLMK-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CNC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















